

Physical and chemical characteristics of "4-Hydroxy-2-methoxybenzyl alcohol"

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Hydroxy-2-methoxybenzyl
alcohol

Cat. No.: B172775

[Get Quote](#)

An In-depth Technical Guide to 4-Hydroxy-2-methoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **4-Hydroxy-2-methoxybenzyl alcohol** (CAS No: 119138-29-3), a versatile aromatic alcohol with significant potential in pharmaceutical and chemical research. This document details its chemical identity, physicochemical properties, spectral data, and experimental protocols for its synthesis and purification. Furthermore, it explores its potential biological activities, including its role as an antioxidant and anti-inflammatory agent, and elucidates the likely signaling pathways involved.

Chemical Identity and Physical Properties

4-Hydroxy-2-methoxybenzyl alcohol, systematically named 4-(hydroxymethyl)-3-methoxyphenol, is a substituted benzyl alcohol derivative. Its structure features a benzene ring with hydroxyl, methoxy, and hydroxymethyl substituents.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference(s)
IUPAC Name	4-(hydroxymethyl)-3-methoxyphenol	[1]
Synonyms	4-Hydroxy-2-methoxybenzyl alcohol	[1]
CAS Number	119138-29-3	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₁₀ O ₃	[1] [4]
Molecular Weight	154.16 g/mol	[1] [4]
Appearance	Tan to pale pink powder	[3]
Melting Point	124-131 °C	[3]
Boiling Point	Data not available	
pKa (Phenolic OH)	Estimated ~9.5-10.0	

Solubility Profile

Precise quantitative solubility data for **4-Hydroxy-2-methoxybenzyl alcohol** is not readily available in the literature. However, based on its structure and data for related compounds like 4-methoxybenzyl alcohol, a qualitative solubility profile can be inferred.[\[5\]](#)

Table 2: Estimated Solubility of **4-Hydroxy-2-methoxybenzyl alcohol**

Solvent	Estimated Solubility
Water	Sparingly soluble
Ethanol	Soluble
DMSO	Soluble
Acetone	Soluble

Spectral Data

While specific spectra for **4-Hydroxy-2-methoxybenzyl alcohol** are not widely published, the expected spectral characteristics can be predicted based on its chemical structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts (δ) in ppm relative to TMS are:

Table 3: Predicted ¹H NMR Chemical Shifts

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Ar-H (proton 5)	~6.8 - 7.0	d
Ar-H (proton 6)	~6.7 - 6.9	d
Ar-H (proton 3)	~6.6 - 6.8	s
-CH ₂ OH	~4.5 - 4.7	s
-OCH ₃	~3.8 - 3.9	s
Ar-OH	~8.5 - 9.5 (in DMSO-d ₆)	br s
-CH ₂ OH	~5.0 - 5.5 (in DMSO-d ₆)	t

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts (δ) in ppm are:

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (ppm)
C-OH (C4)	~145 - 150
C-OCH ₃ (C2)	~148 - 152
C-CH ₂ OH (C1)	~130 - 135
C5	~115 - 120
C6	~110 - 115
C3	~100 - 105
-CH ₂ OH	~60 - 65
-OCH ₃	~55 - 60

Infrared (IR) Spectroscopy

The expected characteristic absorption bands are:

Table 5: Predicted IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (phenolic, H-bonded)	3200 - 3500	Strong, Broad
O-H Stretch (alcoholic, H-bonded)	3200 - 3500	Strong, Broad
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium
C=C Stretch (aromatic)	1500 - 1600	Medium
C-O Stretch (aryl ether)	1200 - 1275	Strong
C-O Stretch (primary alcohol)	~1050	Strong

Experimental Protocols

Synthesis of 4-Hydroxy-2-methoxybenzyl alcohol

The synthesis of **4-Hydroxy-2-methoxybenzyl alcohol** can be achieved by the reduction of 4-hydroxy-2-methoxybenzaldehyde using sodium borohydride. This protocol is adapted from the well-established synthesis of the related compound, vanillyl alcohol.

Workflow for the Synthesis of **4-Hydroxy-2-methoxybenzyl alcohol**

[Click to download full resolution via product page](#)

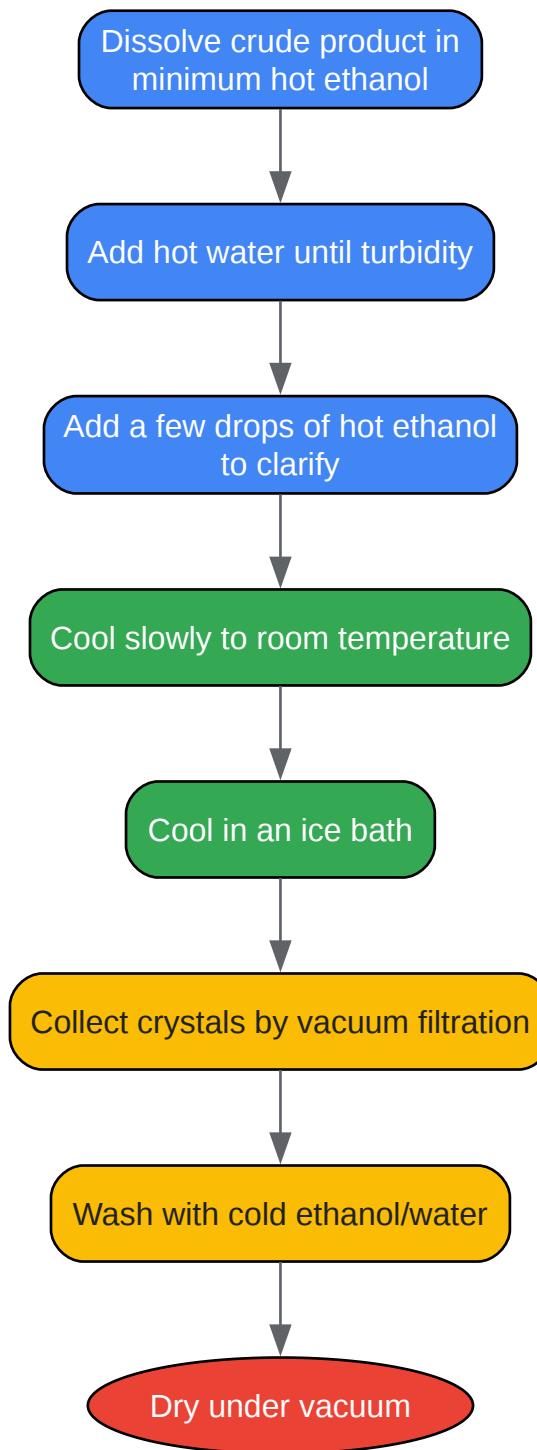
Caption: Synthetic workflow for **4-Hydroxy-2-methoxybenzyl alcohol**.

Materials:

- 4-hydroxy-2-methoxybenzaldehyde
- Sodium borohydride (NaBH_4)
- Ethanol
- 1 M Sodium hydroxide (NaOH) solution
- 6 M Hydrochloric acid (HCl) solution
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Recrystallization apparatus

Procedure:


- Dissolve 4-hydroxy-2-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask with stirring.
- Cool the solution in an ice bath to 0-5 °C.
- In a separate beaker, dissolve sodium borohydride (1.1 equivalents) in a 1 M NaOH solution.
- Slowly add the sodium borohydride solution dropwise to the cooled aldehyde solution over 15-20 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture again in an ice bath and slowly quench the excess sodium borohydride by the dropwise addition of 6 M HCl until the solution is acidic (pH ~2-3) and gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

The crude **4-Hydroxy-2-methoxybenzyl alcohol** can be purified by recrystallization from a mixed solvent system of ethanol and water.^[4]

Workflow for Recrystallization

[Click to download full resolution via product page](#)

Caption: Recrystallization workflow for purification.

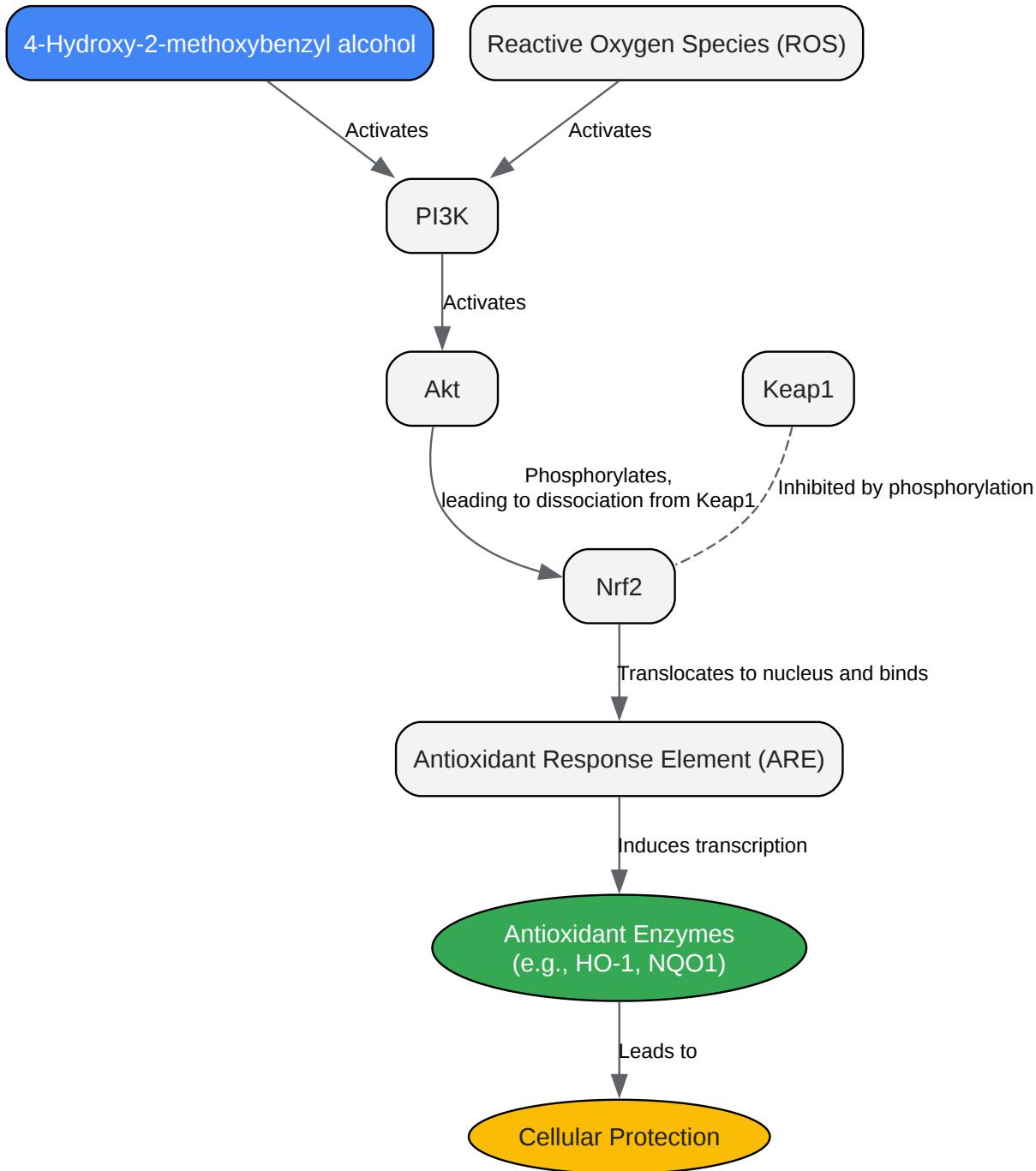
Procedure:

- Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.
- While the solution is hot, add hot deionized water dropwise until the solution becomes slightly turbid.
- Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Allow the solution to cool slowly to room temperature to facilitate the formation of large crystals.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of a cold ethanol/water mixture.
- Dry the purified crystals under vacuum.

Chemical Reactivity and Stability

- Oxidation: The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde (4-hydroxy-2-methoxybenzaldehyde) and further to the carboxylic acid.
- Esterification: Both the alcoholic and phenolic hydroxyl groups can undergo esterification with carboxylic acids or their derivatives.
- Etherification: The phenolic hydroxyl group is more acidic and can be selectively deprotonated and alkylated to form ethers under appropriate conditions.
- Stability: The compound is expected to be stable under neutral and mildly acidic conditions. In the presence of strong bases and oxygen, the phenolic group can be deprotonated and become more susceptible to oxidation. It is advisable to store the compound in a cool, dark place under an inert atmosphere.

Biological Activity and Signaling Pathways

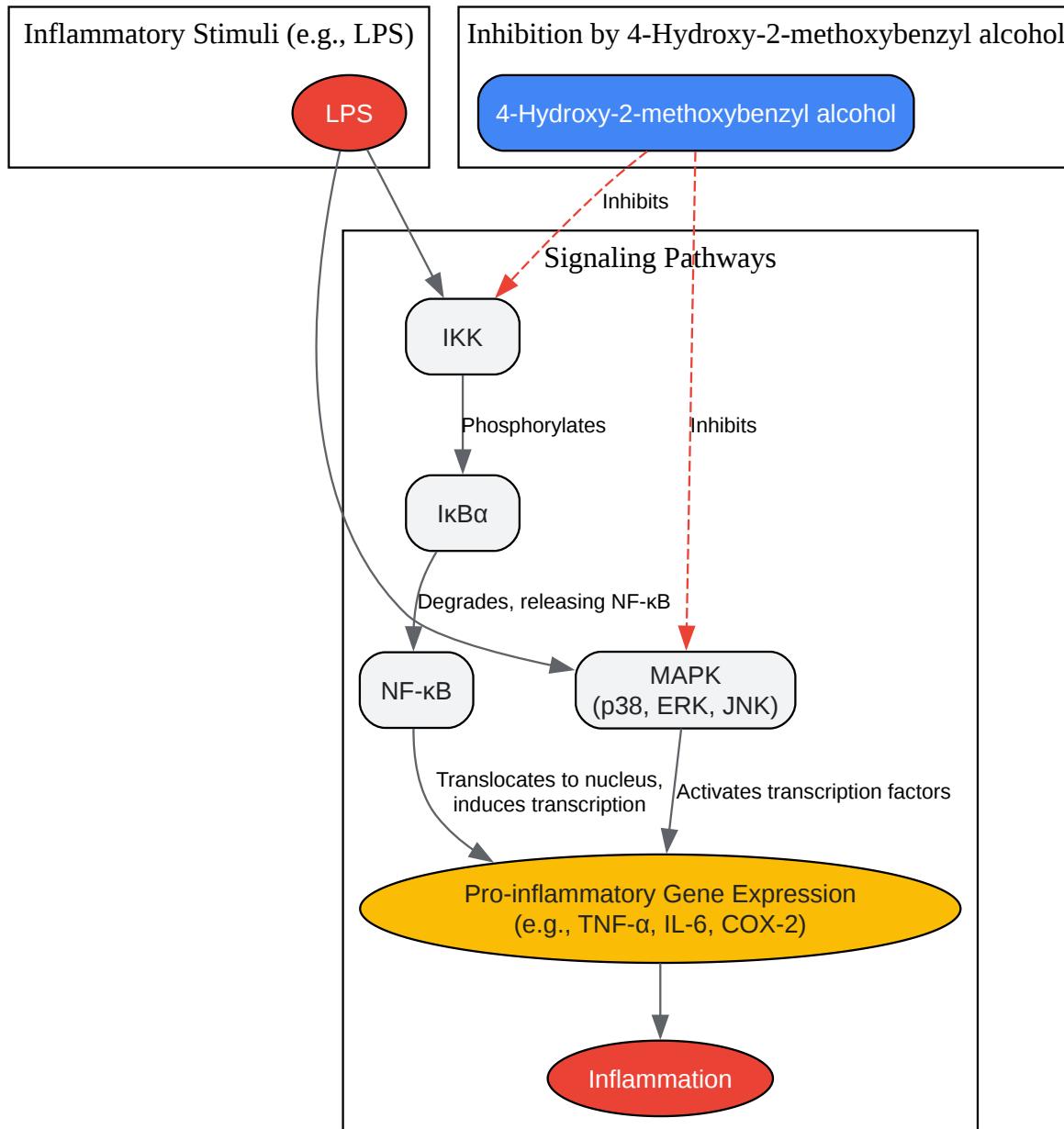

While specific studies on the biological activity of **4-Hydroxy-2-methoxybenzyl alcohol** are limited, its structural similarity to other well-studied hydroxybenzyl alcohols suggests it possesses antioxidant and anti-inflammatory properties.^{[3][6]} The antioxidant activity of phenolic compounds is primarily attributed to their ability to scavenge free radicals.

Based on studies of related compounds, the proposed mechanisms of action involve the modulation of key cellular signaling pathways.

Antioxidant Activity and the Nrf2 Signaling Pathway

The antioxidant effect is likely mediated through the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.

Proposed Nrf2 Activation Pathway


[Click to download full resolution via product page](#)

Caption: Proposed Nrf2-mediated antioxidant signaling pathway.

Anti-inflammatory Activity and NF-κB/MAPK Signaling Pathways

The anti-inflammatory properties are likely exerted through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK. Chronic inflammation is often associated with the overactivation of these pathways.

Proposed Anti-inflammatory Signaling Pathways

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Methoxybenzyl alcohol | 105-13-5 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of "4-Hydroxy-2-methoxybenzyl alcohol"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b172775#physical-and-chemical-characteristics-of-4-hydroxy-2-methoxybenzyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com